molecular formula C7H14O2 B14896066 3,5,5-Trimethyloxolan-3-ol

3,5,5-Trimethyloxolan-3-ol

Cat. No.: B14896066
M. Wt: 130.18 g/mol
InChI Key: BPCRULCBIBVMEU-UHFFFAOYSA-N
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Description

3,5,5-Trimethyloxolan-3-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, characterized by the presence of three methyl groups attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyloxolan-3-ol can be achieved through several methods. One common approach involves the hydrogenation of isophorone, which leads to the formation of 3,3,5-trimethylcyclohexanone. This intermediate can then be further processed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves catalytic hydrogenation processes. These methods are designed to maximize yield and minimize byproducts, ensuring the efficient production of the target compound .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3,5,5-Trimethyloxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyloxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethyloxolan-3-ol is unique due to its specific arrangement of methyl groups on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3,5,5-trimethyloxolan-3-ol

InChI

InChI=1S/C7H14O2/c1-6(2)4-7(3,8)5-9-6/h8H,4-5H2,1-3H3

InChI Key

BPCRULCBIBVMEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(C)O)C

Origin of Product

United States

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